

## physicochemical properties of Cu(II)ATSM

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An In-depth Technical Guide on the Physicochemical Properties of Diacetylbis(N4-methylthiosemicarbazonato)copper(II) (Cu(II)ATSM)

Audience: Researchers, scientists, and drug development professionals.

### **Abstract**

Diacetylbis(N4-methylthiosemicarbazonato)copper(II), or Cu(II)ATSM, is a neutral, lipophilic coordination complex with significant therapeutic and diagnostic potential. Its ability to cross the blood-brain barrier and selectively accumulate in hypoxic tissues has made it a subject of intense research for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and as a Positron Emission Tomography (PET) imaging agent for hypoxia.[1][2] The mechanism of action is multifaceted, involving the inhibition of ferroptosis, modulation of cellular copper homeostasis, and interaction with key signaling pathways.[3][4] This document provides a comprehensive overview of the core physicochemical properties of Cu(II)ATSM, detailed experimental protocols for its synthesis and characterization, and a visual representation of its primary biological mechanisms.

### **Core Physicochemical Properties**

The unique physicochemical characteristics of Cu(II)ATSM underpin its biological activity. Its low molecular weight, neutral charge, and high lipophilicity facilitate passive diffusion across cellular membranes, including the blood-brain barrier.[2][5]

### **General and Structural Properties**



The fundamental identifiers and structural properties of Cu(II)ATSM are summarized below.

Property	Value	Reference
Formal Name	(SP-4-2)copper	[6]
Synonyms	Cu-ATSM, Cull(atsm), Copper- ATSM	[6]
CAS Number	68341-09-3	[6]
Molecular Formula	C8H14CuN6S2	[6]
Molecular Weight	321.9 g/mol	[6]
Appearance	Crystalline solid	[6]

## **Solubility and Lipophilicity**

Cu(II)ATSM is poorly soluble in aqueous solutions but shows good solubility in organic solvents.[7][8] This high lipophilicity is crucial for its ability to permeate cell membranes.[2][9]

Solvent	Solubility	Reference
Water / Aqueous Buffers	Insoluble	[7][8]
DMSO	10 mg/mL	[6]
DMF	2 mg/mL	[6]
DMSO:PBS (pH 7.2) (1:9)	0.1 mg/mL	[6]

The octanol/water partition coefficient (log P) for the radiolabeled complex [64Cu]ATSM has been determined to be high, confirming its lipophilic nature.[9]

## **Stability and Binding Affinity**

Cu(II)ATSM is a highly stable complex. The affinity of the ATSM ligand for copper is remarkably high, with a dissociation constant (Kd) in the femtomolar range, indicating that the copper ion is not readily released under normal physiological conditions.[4][7][8]



Parameter	Value / Observation	Reference
Dissociation Constant (Kd)	$7.7 \pm 2.02 \times 10^{-15} \text{ M}$	[5][7][8]
Serum Stability	Stable in human serum for at least 12 hours at 37°C with >99% radiochemical purity.	[9]
Thermal Stability	Thermally unstable; degrades upon autoclaving.	[9]
Stability vs. Biological Chelators	Remains stable and intact in the presence of high-affinity extracellular Cu(II) binding motifs like DAHK and NCtr1.	[7][8]

## **Redox and Spectroscopic Properties**

The biological activity of Cu(II)ATSM is intrinsically linked to its redox potential. The complex is believed to be reduced from Cu(II) to Cu(I) within the reductive intracellular environment, particularly under hypoxic conditions.[10][11] This reduction is a key step for its trapping mechanism in hypoxic cells.[8]



Property	Value / Observation	Reference
Redox Mechanism	Reduced from Cu(II) to Cu(I) by cellular reductants like NADH and NADPH. This reduction is more pronounced in cancer cells and under hypoxia.	[10][11]
Reaction with Thiols	Reacts readily with biological thiols such as dithiothreitol (DTT) and cysteamine in the absence of oxygen.	[12]
UV-vis λmax (in DMSO)	310 nm, 355 nm (shoulder), 476 nm, 525 nm (shoulder)	[7][8]
UV-vis λmax (in 30% DMSO / Buffer)	461 nm (blue shift from 475 nm in pure DMSO)	[7][8]
Electron Paramagnetic Resonance (EPR)	Exhibits a Type 1 Cu(II) spectrum, indicative of a deviation from a perfect square planar 2N2S coordination.	[13]

# **Experimental Protocols**Synthesis of ATSM Ligand

This protocol describes the synthesis of the metal-free ligand, diacetyl-bis(N4-methylthiosemicarbazone).

- Dissolution: Dissolve 4-Methyl-3-thiosemicarbazide (1.2 g, 11.4 mmol) in ethanol (50 mL) with constant heating and stirring.[7][8]
- Addition of Diacetyl: Add an ethanolic solution of diacetyl (2,3-butanedione) (0.5 mL, 5.7 mmol) dropwise to the solution.[7][8]
- Catalysis: Add 5–6 drops of glacial acetic acid to the reaction mixture.[7][8]



- Reflux: Reflux the mixture at 60–70 °C for 4 hours. A white precipitate will form.[7][8]
- Precipitation: Cool the reaction flask and keep it at 4 °C overnight to ensure complete precipitation of the white ATSM ligand.[7][8]
- Characterization: The product can be characterized by <sup>1</sup>H NMR and Electrospray Ionization Mass Spectrometry (ESI-MS). Expected ESI-MS (+): m/z 260.4.[7][8]

### Synthesis of Cu(II)ATSM Complex

This protocol outlines the chelation of copper(II) by the ATSM ligand.

- Ligand Dissolution: Dissolve the synthesized ATSM ligand (0.1 g, 0.38 mmol) in ethanol.[7][8]
- Copper Addition: Add an ethanolic solution of copper(II) acetate (0.0768 g, 0.38 mmol)
  dropwise. The solution color will change from turbid white to brown-red.[7][8]
- Reflux: Reflux the reaction mixture at 60–70 °C for 3–4 hours.[7][8]
- Cooling: Allow the mixture to reflux overnight at room temperature.[7][8]
- Characterization: The final complex can be characterized by UV-vis spectroscopy and ESI-MS. Expected ESI-MS (+): m/z 322.[7][8]

# Quality Control by High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized complex.

- System: A reverse-phase column (e.g., C18) is typically used.[9]
- Mobile Phase: A mixture of water and acetonitrile (e.g., 1:1 ratio) can be used as the eluent.
- Detection: UV detection at a relevant wavelength (e.g., 477 nm) and/or gamma detection for radiolabeled versions.[9][10]



Analysis: The lipophilic Cu(II)ATSM complex will have a longer retention time (e.g., ~6.2 minutes) compared to the free, hydrophilic Cu<sup>2+</sup> ion (e.g., ~2.0 minutes). Purity should be >98%.[9][14]

## Determination of Dissociation Constant (Kd) via UV-vis Titration

This method is used to quantify the binding affinity between the ATSM ligand and Cu(II).

- Preparation: Prepare a 0.5 mM solution of the ATSM ligand in DMSO in a 1 mm optical path length cell.[7][8]
- Titration: Add small aliquots (e.g., 3 μL) of a Cu(II) stock solution sequentially to the ligand solution.[7][8]
- Measurement: Record the UV-vis absorption spectrum after each addition, monitoring the changes in the characteristic d-d bands (e.g., 476 nm).[7][8]
- Calculation: Plot the change in absorbance against the Cu(II) concentration. Fit the data to a 1:1 ligand-to-metal binding isotherm to calculate the dissociation constant, Kd.[8]

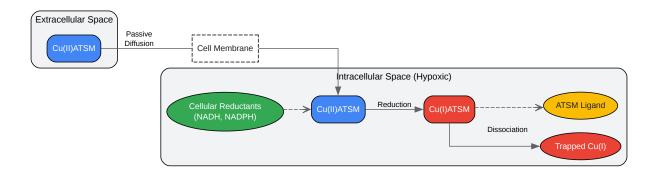
## **Biological Mechanisms and Signaling Pathways**

The therapeutic effects of Cu(II)ATSM are attributed to several biological mechanisms. Its ability to be reduced intracellularly is central to its use in hypoxia imaging, while its antioxidant properties contribute to its neuroprotective effects.

### **Cellular Uptake and Hypoxic Trapping**

Cu(II)ATSM is thought to enter cells via passive diffusion due to its lipophilicity. Once inside the highly reductive environment of a hypoxic cell, Cu(II) is reduced to Cu(I). This change in oxidation state leads to the dissociation of the Cu(I) ion from the ATSM ligand, trapping the copper inside the cell.[5][8] While some studies have proposed the involvement of the copper transporter Ctr1, others suggest that Cu(II)ATSM does not significantly interact with proteins of the cellular copper cycle.[7][8][10]





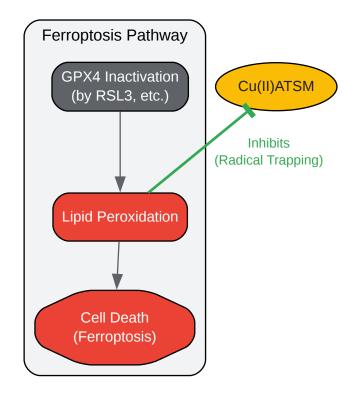
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Caption: Proposed mechanism for cellular uptake and hypoxic trapping of Cu(II)ATSM.

## **Inhibition of Ferroptosis**

Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. Cu(II)ATSM is a potent inhibitor of ferroptosis, with an efficacy approaching that of reference compounds like liproxstatin-1.[4] It is believed to act as a radical-trapping antioxidant, directly scavenging lipid radicals to halt the chain reaction of lipid peroxidation.[4]





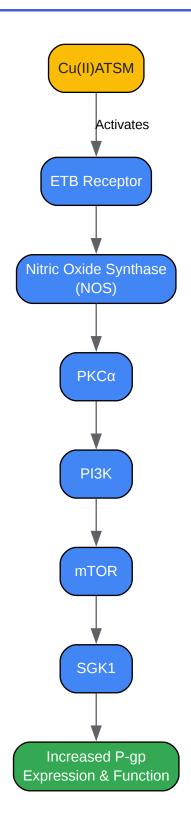
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Caption: Mechanism of ferroptosis inhibition by Cu(II)ATSM via radical trapping.

### **Modulation of ABC Transporter Signaling**

Studies have shown that Cu(II)ATSM can stimulate the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Mrp2/P-gp), in renal tubules. This effect is mediated through a complex signaling pathway involving the endothelin B (ETB) receptor, Protein Kinase C alpha (PKCa), and the PI3K/mTOR pathway, ultimately leading to increased transporter expression and function.[15]





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Caption: Signaling pathway for Cu(II)ATSM-induced activation of ABC transporters.



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